molecular formula C13H21N5OS B10955175 4-(3-ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

4-(3-ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10955175
M. Wt: 295.41 g/mol
InChI Key: VLRROJIJFRORJL-UHFFFAOYSA-N
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Description

4-(3-Ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a triazole ring, a pyrazole moiety, and an ethoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxypropyl and pyrazole groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The ethoxypropyl and pyrazole groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(3-Ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole
  • 4-(3-Ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylsulfone

Uniqueness

Compared to similar compounds, 4-(3-ethoxypropyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of the hydrosulfide group, which can impart distinct chemical and biological properties. This uniqueness can make it more effective in certain applications, such as enzyme inhibition or as a precursor in organic synthesis.

Properties

Molecular Formula

C13H21N5OS

Molecular Weight

295.41 g/mol

IUPAC Name

4-(3-ethoxypropyl)-3-[2-(4-methylpyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H21N5OS/c1-3-19-8-4-6-18-12(15-16-13(18)20)5-7-17-10-11(2)9-14-17/h9-10H,3-8H2,1-2H3,(H,16,20)

InChI Key

VLRROJIJFRORJL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=NNC1=S)CCN2C=C(C=N2)C

Origin of Product

United States

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